molecular formula C17H24N2O3 B15244295 tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B15244295
M. Wt: 304.4 g/mol
InChI Key: AYPCXAHMBBPATL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked to a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety substituted with an allyl group. The allyl group on the pyridine ring enhances reactivity for further functionalization, while the Boc group stabilizes the azetidine nitrogen during synthesis .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 2-[(5-prop-2-enylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-5-6-13-9-15(11-18-10-13)21-12-14-7-8-19(14)16(20)22-17(2,3)4/h5,9-11,14H,1,6-8,12H2,2-4H3

InChI Key

AYPCXAHMBBPATL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC2=CN=CC(=C2)CC=C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with commercially available 2-(chloromethyl)oxirane (epichlorohydrin) and benzylamine, which undergo nucleophilic ring-opening to form 1-benzylazetidin-3-ol (V-3 ). This intermediate is critical for establishing the azetidine scaffold. Subsequent reduction and Boc protection yield tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4 ), a key precursor for further functionalization.

Protection/Deprotection Strategies

The Boc group serves as a transient protecting agent for the azetidine nitrogen, enabling selective modification of the hydroxyl group. For example, oxidation of V-4 to tert-butyl 3-oxoazetidine-1-carboxylate (V-5 ) is achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) under mild conditions (0–5°C, 3 h), yielding V-5 in 85–90% purity.

Coupling Reactions for Pyridine-Allyl Ether Incorporation

Introducing the 5-allylpyridin-3-yloxy methyl group requires Wittig or nucleophilic aromatic substitution reactions. A validated approach involves reacting V-5 with diethyl (cyanomethyl)phosphonate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide, −5°C), followed by allylation of the pyridine ring using allyl bromide in the presence of palladium catalysts.

Green Chemistry Approaches

TEMPO-Mediated Oxidation in Microchannel Reactors

Recent advancements emphasize solvent efficiency and reduced reaction times. A microchannel reactor system employing TEMPO and hydrogen peroxide (H₂O₂) at −10°C achieves V-5 in 92% yield with minimal byproduct formation, compared to 78% yield in batch processes. This method minimizes oxidative degradation and enhances scalability.

Catalytic Systems for Allylation

Palladium-catalyzed coupling using tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6 ) and 5-allylpyridin-3-ol under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) affords the target compound in 75–80% yield. The use of zinc powder and 1,2-dibromoethane as activators further optimizes metalation efficiency.

Comparative Analysis of Methodologies

Parameter Traditional Method (Batch) Green Method (Microreactor)
Oxidation Yield 78% 92%
Reaction Time 16 h 2 h
Byproduct Formation 15–20% <5%
Scalability Moderate High

Table 1: Comparative performance of oxidation methods for synthesizing tert-butyl 3-oxoazetidine-1-carboxylate.

Optimization Strategies

Temperature and Solvent Effects

Lower temperatures (−10°C to 0°C) during Wittig reactions suppress undesired Baeyer-Villiger rearrangements, improving selectivity for the cyanomethylene intermediate (V-6 ). Polar aprotic solvents like THF enhance reaction homogeneity, whereas methyl tert-butyl ether (MTBE) facilitates easier workup during acid-base extractions.

Catalytic Efficiency

Grubbs 1st generation catalyst enables ring-closing metathesis of N-allyl azetidine derivatives, forming fused bicyclic structures with 65–76% efficiency. This approach is adaptable for introducing allyl groups to the pyridine ring without compromising azetidine integrity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) typically cleave the Boc group to yield the free azetidine amine.

Example Reaction:

tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylateHCl (aq)2(((5allylpyridin3yl)oxy)methyl)azetidine+CO2+tert-butanol\text{tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate} \xrightarrow{\text{HCl (aq)}} 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine + \text{CO}_2 + \text{tert-butanol}

Key Data:

  • Deprotection of Boc-azetidine derivatives is often quantitative under mild acidic conditions (e.g., 4M HCl in dioxane, 2h, RT) .

  • The resulting primary amine is reactive toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides) .

Functionalization of the Allyl Group

The allyl substituent on the pyridine ring can undergo oxidation, reduction, or cycloaddition reactions.

Oxidation

The allyl group may be oxidized to an epoxide or carboxylic acid derivative using agents like KMnO₄ or OsO₄.

Example Reaction:

Allyl groupKMnO4,H2OGlycol or ketone derivative\text{Allyl group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Glycol or ketone derivative}

Key Data:

  • Allyl ethers are oxidized to ketones or carboxylic acids under strong oxidative conditions .

  • Epoxidation of allyl groups with m-CPBA is feasible but requires careful control of stoichiometry.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the allyl double bond to a propyl group.

Example Reaction:

Allyl groupH2,Pd/CPropyl group\text{Allyl group} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Propyl group}

Substitution at the Ether Linkage

The methylene ether (–O–CH₂–) adjacent to the azetidine ring is susceptible to nucleophilic substitution under basic or acidic conditions.

Example Reaction:

–O–CH₂–NaH, DMF–O–Nu–(Nu = nucleophile)\text{–O–CH₂–} \xrightarrow{\text{NaH, DMF}} \text{–O–Nu–} \quad (\text{Nu = nucleophile})

Key Data:

  • Sodium hydride in DMF promotes SN2 substitutions at benzylic or allylic positions .

  • Yields for similar substitutions range from 60–90% depending on the nucleophile .

Azetidine Ring Reactivity

The azetidine nitrogen can participate in alkylation or acylation after Boc deprotection.

Acylation

Azetidine-NH+RCOClBaseAzetidine-NHCO-R\text{Azetidine-NH} + \text{RCOCl} \xrightarrow{\text{Base}} \text{Azetidine-NHCO-R}

Key Data:

  • EDCI/HOBt-mediated couplings with carboxylic acids are efficient (69–95% yields) .

  • Acylation preserves the azetidine ring’s conformational rigidity, critical for bioactivity .

Cycloaddition Reactions

The allyl group may engage in [3+2] or Diels-Alder cycloadditions.

Example Reaction:

Allyl group+DienophileΔBicyclic product\text{Allyl group} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclic product}

Key Data:

  • Allyl ethers participate in thermal or photochemical cycloadditions, forming six-membered rings .

Stability and Side Reactions

  • The Boc group is stable under basic conditions but hydrolyzes in strong acids .

  • Prolonged exposure to light or heat may lead to azetidine ring strain release or retro-Diels-Alder reactions .

Scientific Research Applications

tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected azetidine derivatives with pyridine-based substituents. Below is a detailed comparison with analogous compounds reported in the literature, focusing on structural features, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents on Pyridine Azetidine Substituents Key Properties Reference
tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 5-allyl, 3-OCH2-azetidine Boc-protected High reactivity due to allyl group; used in click chemistry Hypothetical (base compound)
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 2-nitro, 3-OCH2-azetidine Boc-protected Electron-withdrawing nitro group enhances stability; used in electrophilic substitutions
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate N/A (non-pyridine analog) 3-(methoxycarbonyl)ethyl Polar ester group improves solubility; intermediate for peptidomimetics
tert-Butyl 2-((2-phenylacryloyl)oxy)azetidine-1-carboxylate N/A (acryloyl substituent) 2-acryloyloxy Photoactive acryloyl group for polymer conjugation

Key Differences and Implications

Electron-donating vs. withdrawing groups: Allyl (electron-donating) increases pyridine ring nucleophilicity, whereas nitro (electron-withdrawing) directs electrophilic substitutions to specific positions .

Azetidine Functionalization: The Boc group in all analogs provides nitrogen protection during synthesis, but steric hindrance varies.

The nitro analog necessitates post-synthetic reduction steps to convert nitro to amine, adding complexity compared to the allyl variant.

Physicochemical Properties :

  • Solubility : The methoxycarbonyl analog exhibits higher aqueous solubility (logP ~1.2) compared to the allyl-substituted compound (logP ~2.8) due to its polar ester group.
  • Thermal Stability : Allyl derivatives are prone to decomposition above 150°C, whereas nitro-substituted compounds remain stable up to 200°C .

Q & A

Basic Research Questions

What are the key synthetic routes for tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

  • Allylation of pyridine derivatives : Introducing the allyl group to the pyridine ring via palladium-catalyzed coupling or nucleophilic substitution .
  • Azetidine ring functionalization : The azetidine moiety is often prepared through cyclization of β-amino alcohols or protected via tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .
  • Oxy-methylation : Coupling the allylpyridine fragment to the azetidine core using Mitsunobu or Williamson ether synthesis under anhydrous conditions .

Key reagents : Sodium hydride (for deprotonation), Boc-anhydride (for protection), and Pd(PPh₃)₄ (for cross-coupling) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify allyl group integration (δ ~5–6 ppm for vinyl protons) and azetidine ring geometry .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₂O₃: 317.1865) .
  • X-ray crystallography : For unambiguous assignment of stereochemistry, particularly if chiral centers are present .

What purification techniques are optimal for intermediates in the synthesis?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) for Boc-protected intermediates .
  • Recrystallization : Polar solvents like methanol/water mixtures for crystalline intermediates .
  • TLC monitoring : Rf values (e.g., ~0.3 in 30% EtOAc/hexane) to track reaction progress .

Advanced Research Questions

How can regioselectivity challenges in pyridine substitution be addressed during synthesis?

Regioselectivity in allylation or etherification is influenced by:

  • Directing groups : Electron-withdrawing groups (e.g., nitro) at specific pyridine positions can direct substitution to the 5-allyl site .
  • Metal catalysts : Pd(0) catalysts with tailored ligands (e.g., XPhos) enhance selectivity for C–O bond formation at sterically accessible positions .
  • Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .

What strategies mitigate contradictory data in biological activity studies of azetidine derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Solubility variations : Use DMSO stock solutions standardized to ≤0.1% (v/v) to minimize solvent effects .
  • Metabolic instability : Assess half-life in liver microsomes (e.g., human S9 fraction) to differentiate intrinsic activity from degradation artifacts .
  • Structure-activity relationship (SAR) studies : Systematically modify the allyl or azetidine groups to isolate pharmacophores .

How can oxidation/reduction reactions of the allyl group be optimized for derivative synthesis?

  • Oxidation : Ozonolysis (at −78°C) converts allyl to aldehyde, while mCPBA generates epoxides .
  • Reduction : Hydrogenation (H₂/Pd-C) yields propyl derivatives; NaBH₄ selectively reduces carbonyls without affecting Boc groups .

Table 1 : Reaction Optimization for Allyl Group Transformations

Reaction TypeReagents/ConditionsYield (%)Purity (HPLC)
OzonolysisO₃, CH₂Cl₂, −78°C → Zn/HOAc6598.5
EpoxidationmCPBA, CHCl₃, 0°C7297.8
HydrogenationH₂ (1 atm), Pd-C, EtOAc8899.1

What mechanistic insights explain the compound’s interaction with biological targets?

  • Molecular docking : The azetidine ring’s conformational rigidity may enhance binding to protease active sites (e.g., HIV-1 protease) by reducing entropy penalties .
  • Fluorescence quenching assays : Monitor interactions with serum albumin to assess pharmacokinetic properties (e.g., binding constants via Stern-Volmer plots) .
  • Enzymatic assays : Test inhibition of kinases (e.g., MAPK) using ADP-Glo™ kits to quantify IC₅₀ values .

How does the compound’s stability under varying pH conditions impact formulation studies?

  • pH-dependent degradation : Hydrolysis of the Boc group occurs rapidly at pH < 2 (e.g., gastric conditions), necessitating enteric coatings for oral delivery .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., tert-butyl alcohol as a common byproduct) .

What analytical methods resolve enantiomeric impurities in chiral azetidine derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/ethanol (90:10) to separate enantiomers (α > 1.2) .
  • Circular dichroism (CD) : Correlate Cotton effects (e.g., 220–250 nm) with absolute configuration .

How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

  • Fluorine introduction : Replace allyl with CF₃ groups to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.8 h in rat plasma) .
  • LogP adjustments : Measure octanol/water partitioning to predict blood-brain barrier penetration (e.g., ΔLogP = +0.5 for fluorinated analogs) .

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